molecular formula C10H10FNO5S B6247586 methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 2411194-48-2

methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B6247586
CAS No.: 2411194-48-2
M. Wt: 275.3
InChI Key:
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Description

Methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate is an organic compound with the molecular formula C10H10FNO5S and a molecular weight of 275.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate typically involves the introduction of a fluorosulfonyl group to the indole scaffold. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of fluorosulfonyl radicals in large-scale synthesis could be a potential approach due to its efficiency and the ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Chemical Biology: The compound is utilized in studies involving biological systems and chemical interactions.

    Drug Discovery: It serves as a precursor or intermediate in the development of new pharmaceuticals.

    Materials Science: The compound’s unique properties make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The indole scaffold is known for its ability to bind to multiple receptors, which can lead to diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate include other sulfonyl fluorides and indole derivatives. Examples include:

    Sulfonyl Fluorides: Compounds with the sulfonyl fluoride functional group, which are used in various chemical reactions and applications.

    Indole Derivatives: Compounds containing the indole scaffold, which are known for their diverse biological activities.

Uniqueness

This compound is unique due to the combination of the fluorosulfonyl group and the indole scaffold.

Properties

CAS No.

2411194-48-2

Molecular Formula

C10H10FNO5S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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